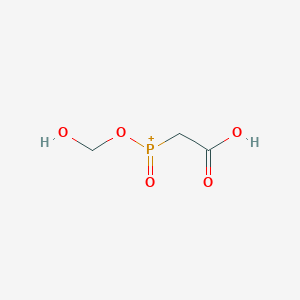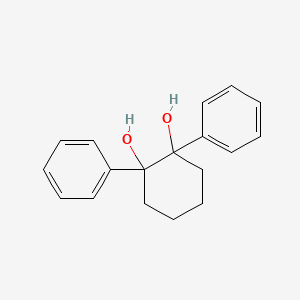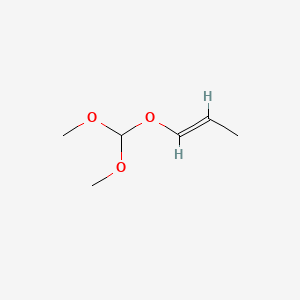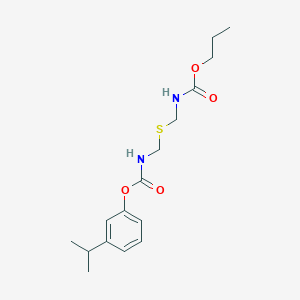
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ester functional group, a chloro substituent, and a propylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate typically involves multiple steps:
Nitration: The starting material, 2-chloro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with propylamine to form the propylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The propylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-4-methylbenzoate: Lacks the propylamino group, making it less versatile in biological applications.
Ethyl 4-methyl-6-(propylamino)benzoate: Lacks the chloro group, potentially affecting its chemical reactivity and biological activity.
Ethyl 2-chloro-4-methylbenzoic acid: Lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and propylamino groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65691-97-6 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
ethyl 2-chloro-4-methyl-6-(propylamino)benzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-4-6-15-11-8-9(3)7-10(14)12(11)13(16)17-5-2/h7-8,15H,4-6H2,1-3H3 |
Clé InChI |
CSPIDPPWCAITNH-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C(=CC(=C1)C)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


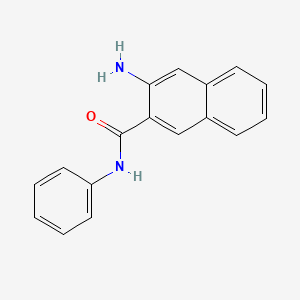

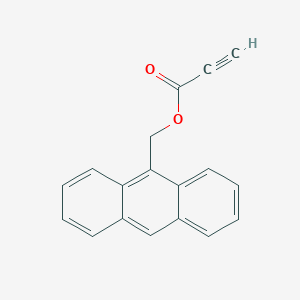
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)


